5-Ethylpyridazin-3-amine

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Choose 5-Ethylpyridazin-3-amine (CAS 152194-69-9) for your next synthesis. Unlike generic ethylpyridazinamines, this specific regioisomer offers a unique hydrogen-bonding profile and electronic distribution that can significantly impact reaction selectivity and biological target engagement. Use it as a critical control in SAR studies or as a versatile intermediate for amide coupling, reductive amination, and heterocycle formation. Trust the high purity and consistent quality needed for reproducible results in medicinal chemistry and materials science.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B15072842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyridazin-3-amine
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN=C1)N
InChIInChI=1S/C6H9N3/c1-2-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3,(H2,7,9)
InChIKeyKKSGMHFYVMUOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylpyridazin-3-amine: Definitive Physicochemical and Structural Baseline for Research Procurement


5-Ethylpyridazin-3-amine (CAS 152194-69-9) is a heterocyclic building block belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms . Its molecular formula is C6H9N3, with a molecular weight of 123.16 g/mol . The compound features a unique substitution pattern with an ethyl group at the 5-position and a primary amine group at the 3-position, differentiating it from other regioisomeric ethylpyridazinamines and serving as a versatile intermediate for diverse downstream functionalization in medicinal chemistry and materials science [1].

Why 5-Ethylpyridazin-3-amine Cannot Be Replaced by Other Ethylpyridazinamine Regioisomers


Substituting 5-Ethylpyridazin-3-amine with a generic 'ethylpyridazinamine' overlooks critical structural and physicochemical distinctions that directly impact synthetic utility and experimental outcomes. The specific 5-ethyl and 3-amine substitution pattern on the pyridazine ring confers unique properties such as a distinct hydrogen-bonding profile and electronic distribution compared to its 4- and 6-substituted regioisomers . Furthermore, physical property data, including a LogP of ~0.58 for 4-ethylpyridazin-3-amine, indicate that even minor positional changes can alter lipophilicity, potentially affecting reaction selectivity, purification methods, and biological target engagement . Therefore, empirical evidence of differentiation, rather than nominal structural similarity, is essential for informed scientific selection.

5-Ethylpyridazin-3-amine: Quantified Evidence of Differentiation from Key Analogs


Regioisomeric Structural Differentiation from 4- and 6-Ethylpyridazin-3-amine

5-Ethylpyridazin-3-amine is a distinct regioisomer, and its substitution pattern is not interchangeable with other ethylpyridazin-3-amines. The position of the ethyl group (C5) relative to the amine (C3) on the pyridazine core creates a unique molecular geometry and electronic environment compared to its 4-ethyl (CAS 1314931-11-7) and 6-ethyl (CAS 856847-94-4) counterparts . This difference is not trivial; it dictates the compound's reactivity, interaction with biological targets, and physicochemical behavior. The specific 5-ethyl-3-amine substitution pattern is cited as imparting 'distinct chemical and biological properties' and makes it a 'versatile intermediate' .

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Differentiation in Predicted Lipophilicity from 4-Ethylpyridazin-3-amine

Predicted lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, differs between the regioisomers. The 5-ethyl-3-amine substitution is reported to impart 'distinct chemical and biological properties' that are likely to influence its LogP value . While the specific LogP for 5-Ethylpyridazin-3-amine is not experimentally reported in the accessed sources, the 4-ethyl regioisomer has a predicted ACD/LogP of 0.58 . This value provides a baseline for comparison, and any deviation for the 5-ethyl isomer would represent a quantifiable difference in a critical drug-like property.

Drug Design ADME Properties Physicochemical Profiling

Purity Specifications for 5-Ethylpyridazin-3-amine: Ensuring Reproducibility in Downstream Synthesis

Commercial availability of 5-Ethylpyridazin-3-amine is accompanied by defined purity specifications that are critical for procurement decisions. Multiple vendors report the compound is available at a standard purity of ≥98% . This high level of purity ensures that the compound can be used as a reliable building block in complex synthetic sequences without introducing significant impurities that could compromise reaction yields or final product integrity.

Chemical Synthesis Quality Control Research Reproducibility

High-Impact Research Applications for 5-Ethylpyridazin-3-amine Based on Structural Evidence


Precision Building Block in Structure-Activity Relationship (SAR) Studies

The unique 5-ethyl substitution pattern on the pyridazin-3-amine scaffold makes it an essential tool for medicinal chemists conducting SAR studies. Its distinct electronic and steric properties, when compared to other regioisomers , allow for the systematic exploration of how small structural changes impact biological activity. This compound serves as a critical control or starting point for the synthesis of focused libraries of pyridazine-based drug candidates targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.

Synthesis of Novel Pyridazine-Containing Heterocycles

The presence of both a primary amine and an ethyl group makes 5-Ethylpyridazin-3-amine a versatile intermediate for constructing more complex heterocyclic systems. Its 'versatile intermediate' nature and high commercial purity make it ideal for multi-step organic synthesis. It can be used to create diverse compound libraries through reactions like amide coupling, reductive amination, or heterocycle formation, enabling the discovery of new chemical entities with potential applications as pharmaceuticals, agrochemicals, or advanced materials.

Development of Antiviral Pyridazinamine Derivatives

Patents describe a broad class of pyridazinamine derivatives with potent antiviral activity, specifically against rhinoviruses and other viruses [1][2]. 5-Ethylpyridazin-3-amine represents a core scaffold that can be further elaborated according to the patented structural formulas to generate new compounds with improved antiviral properties. The 3-amine group is a key point of diversification described in these patents, making this specific building block a valuable starting material for antiviral drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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